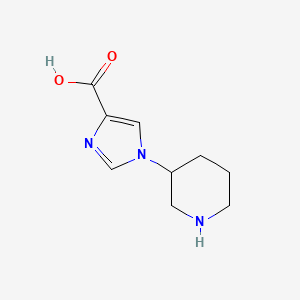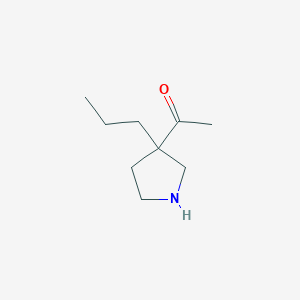
1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of piperidine and imidazole Piperidine is a six-membered ring containing one nitrogen atom, while imidazole is a five-membered ring with two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine derivatives with imidazole carboxylic acid can be catalyzed by various agents to yield the desired product. Industrial production methods often employ green chemistry principles, utilizing catalysts such as ionic liquids to enhance reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles to form substituted products.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of more complex ring structures
Applications De Recherche Scientifique
1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.
Imidazole derivatives: Compounds containing the imidazole ring also show comparable reactivity and biological activities.
Piperine: A naturally occurring piperidine derivative with notable antioxidant and anticancer properties
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
1-piperidin-3-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-5-12(6-11-8)7-2-1-3-10-4-7/h5-7,10H,1-4H2,(H,13,14) |
Clé InChI |
WNCVGGKCVWEJFR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)N2C=C(N=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,4-Difluorophenyl)amino]carbonitrile](/img/structure/B13155303.png)








![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)




